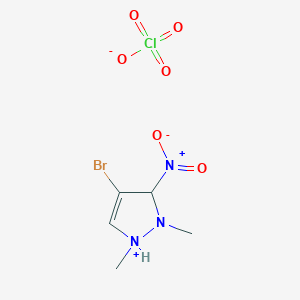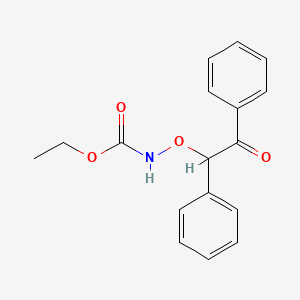
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate is a chemical compound known for its unique structure and properties It is an ester of carbamic acid and contains a 2-oxo-1,2-diphenylethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-1,2-diphenylethoxy)carbamate typically involves the reaction of ethyl carbamate with 2-oxo-1,2-diphenylethanol. This reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl (2-oxo-1,2-diphenylethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl (2-oxo-1,2-diphenylethoxy)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to changes in cellular pathways and biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1,2-diphenylethyl diisopropylcarbamate: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
Ethyl carbamate: A simpler ester of carbamic acid, used in different contexts and with different properties.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
88073-04-5 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
ethyl N-(2-oxo-1,2-diphenylethoxy)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)18-22-16(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3,(H,18,20) |
Clé InChI |
HXZPYYYXMADPQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
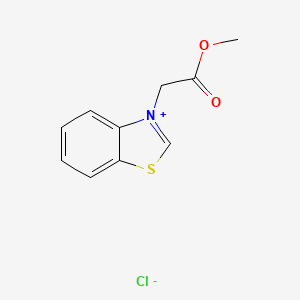

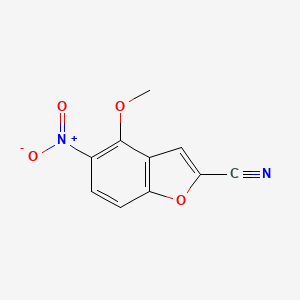

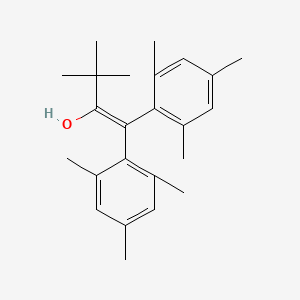
![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
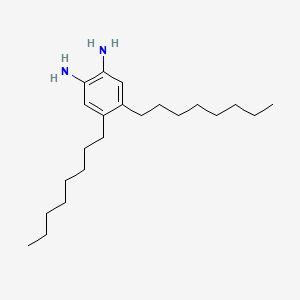
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
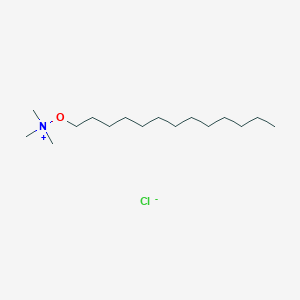
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
